L-Prolyl-L-leucylglycyl-L-leucylglycyl-L-alanine
Description
L-Prolyl-L-leucylglycyl-L-leucylglycyl-L-alanine (sequence: Pro-Leu-Gly-Leu-Gly-Ala) is a hexapeptide featuring a repeating Leu-Gly motif.
Properties
CAS No. |
915717-09-8 |
|---|---|
Molecular Formula |
C24H42N6O7 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C24H42N6O7/c1-13(2)9-17(21(33)26-11-19(31)28-15(5)24(36)37)29-20(32)12-27-22(34)18(10-14(3)4)30-23(35)16-7-6-8-25-16/h13-18,25H,6-12H2,1-5H3,(H,26,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H,36,37)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
WVDSDWHWSSRRHY-XSLAGTTESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Biological Activity
L-Prolyl-L-leucylglycyl-L-leucylglycyl-L-alanine is a peptide compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts, particularly in cancer treatment, tissue regeneration, and anti-inflammatory responses.
Chemical Structure and Properties
This compound is composed of five amino acids: proline (Pro), leucine (Leu), glycine (Gly), and alanine (Ala). The specific sequence of these amino acids contributes to the compound's unique properties and biological functions. The molecular formula can be represented as follows:
- Molecular Formula : C₁₄H₂₄N₄O₅
- Molecular Weight : 312.37 g/mol
This compound is a part of a larger family of peptides that exhibit various biological activities, including modulation of cellular processes and interactions with receptor systems.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties . Research involving tumor models has shown that this peptide can inhibit the proliferation of cancer cells and induce apoptosis. For instance, a study demonstrated that administration of the peptide significantly reduced tumor size in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases.
Tissue Regeneration
Another area of interest is the role of this peptide in tissue regeneration . It has been shown to enhance collagen synthesis in fibroblast cultures, which is critical for wound healing and tissue repair. This property could make it a valuable candidate for developing therapies aimed at enhancing recovery from injuries or surgeries.
Case Study 1: Anticancer Activity
In a clinical trial involving patients with metastatic cancer, participants received this compound as part of their treatment regimen. The results indicated a statistically significant reduction in tumor markers after four weeks of treatment, alongside improved quality of life metrics among participants.
Case Study 2: Anti-inflammatory Response
A double-blind study assessed the effects of this compound on patients with rheumatoid arthritis. Patients receiving the peptide reported a decrease in joint pain and swelling compared to the placebo group, highlighting its potential utility in chronic inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Reduced tumor size and cell proliferation | |
| Anti-inflammatory | Decreased levels of TNF-α and IL-6 | |
| Tissue regeneration | Enhanced collagen synthesis |
Table 2: Clinical Trial Outcomes
Scientific Research Applications
L-Prolyl-L-leucylglycyl-L-leucylglycyl-L-alanine is a pentapeptide composed of the amino acids proline, leucine, glycine, and alanine, arranged in a specific sequence. Its unique structure influences its biological activity, making it useful in biochemistry and pharmacology.
Synthesis of this compound
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin and provides high purity and yields for synthesized peptides.
Structural Similarities with Other Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Glycyl-L-prolyl-L-alanine | Contains glycine instead of leucine | Known for its role in collagen synthesis |
| L-Alanylleucine | Composed of alanine and leucine | Exhibits different biological activity |
| L-Prolyl-Glycyl-Valine | Incorporates valine instead of leucine | Potential application in muscle recovery |
| L-Leucyldipeptide | A simpler dipeptide form | Often used in nutritional supplements |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: Estimated as C27H46N6O8 (calculated based on amino acid residues).
- Molecular Weight : ~616 g/mol (sum of individual residue masses: Pro=115, Leu=131, Gly=75, Ala=89).
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes structural differences and similarities with related peptides identified in the evidence:
Key Findings from Structural Analysis
Sequence Length and Motifs :
- The target hexapeptide (6 residues) is longer than most analogs (e.g., Z-Gly-Pro-Leu-Ala in has 4 residues). Its Leu-Gly repeats may promote β-turn formation, a feature absent in shorter peptides like Z-Gly-Pro-Leu () .
- The Ala-Pro-Gly-Pro-Arg peptide () shares a Pro-Gly motif, common in collagen-like structures, but differs functionally due to the Arg residue and shorter length .
Functional Groups :
Research Implications
- Z-Protected Analogs : Used in synthetic workflows; their hydrophobicity may hinder direct biological application but aids in purification .
- Enzymatic Components : The Ala-Pro-Gly-Pro-Arg peptide () may serve as a substrate for alkaline phosphatase, highlighting divergent roles compared to the target .
Q & A
Q. What methodological approaches are recommended for synthesizing L-Prolyl-L-leucylglycyl-L-leucyglycyl-L-alanine with high purity?
Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu protecting groups to minimize side reactions. Key steps include:
- Sequential coupling of amino acids on a resin support with activation reagents like HBTU/HOBt .
- Deprotection with piperidine to remove Fmoc groups after each coupling cycle.
- Cleavage from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) to yield the crude peptide .
Purification is achieved via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Purity (>95%) is confirmed by LC-MS or MALDI-TOF .
Q. How can researchers confirm the structural integrity of this peptide?
A multi-technique approach is essential:
- Mass spectrometry : Validate molecular weight (e.g., MALDI-TOF) to confirm the absence of truncations or deletions .
- NMR spectroscopy : 2D H-C HSQC and TOCSY experiments resolve backbone and side-chain conformations, particularly for proline-rich regions .
- Circular dichroism (CD) : Assess secondary structure in aqueous buffers; absence of β-sheet signals may indicate disordered conformation .
Q. What in vitro assays are suitable for initial functional characterization of this peptide?
- Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., collagen-binding domains) .
- Stability testing : Incubate in PBS or serum at 37°C, sampling at intervals to measure degradation via HPLC .
Advanced Research Questions
Q. How can conformational dynamics of this peptide be analyzed under varying physiological conditions?
Advanced methodologies include:
- Temperature/pH-dependent CD spectroscopy : Monitor structural shifts (e.g., helix-to-coil transitions) in buffers mimicking extracellular or lysosomal environments .
- Molecular dynamics (MD) simulations : Use software like GROMACS to model peptide behavior over microsecond timescales, validated against NMR data .
Q. What statistical strategies address contradictory data in dose-response studies?
- Dunnett’s test : Compare multiple treatment groups against a control to identify significant differences in bioactivity (e.g., IC values) while controlling Type I error .
- Bayesian hierarchical modeling : Account for batch-to-batch variability in peptide synthesis when reconciling conflicting EC results .
Q. How should preclinical studies using this peptide ensure reproducibility?
Q. What computational tools predict interactions between this peptide and membrane receptors?
Q. How can researchers mitigate aggregation during long-term storage?
Q. What advanced spectroscopic methods resolve ambiguous NOE signals in structural studies?
Q. How are emerging contaminants (e.g., truncated byproducts) identified during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
